Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate

Physicochemical profiling Lipophilicity Drug design

Research groups developing potassium-competitive acid blockers (P-CABs) often face synthetic dead-ends when using non-halogenated pyrrole scaffolds. Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate (CAS 158692-57-0) is the documented key intermediate in Takeda's patent route (US20080139639A1) and enables three distinct C2 reaction manifolds (SNAr, cross-coupling, reductive dechlorination) that are inaccessible with the non-chlorinated analog (CAS 161958-61-8). • NLT 98% purity confirmed by HPLC & NMR, ensuring batch-to-batch reproducibility. • Ethyl ester provides superior ¹H NMR monitoring (quartet + triplet) vs. methyl ester. • Multi-gram stock available; immediate global dispatch for R&D and scale-up.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69
CAS No. 158692-57-0
Cat. No. B2593778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate
CAS158692-57-0
Molecular FormulaC13H12ClNO2
Molecular Weight249.69
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)Cl
InChIInChI=1S/C13H12ClNO2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3
InChIKeyQBPWMTWJWXELRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Chloro-5-Phenyl-1H-Pyrrole-3-Carboxylate (CAS 158692-57-0): Procurement-Grade Physicochemical and Structural Baseline


Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate (CAS 158692-57-0) is a 1,2,5-trisubstituted pyrrole derivative bearing a chlorine atom at the 2-position, a phenyl ring at the 5-position, and an ethyl ester at the 3-position of the pyrrole core . With a molecular formula of C₁₃H₁₂ClNO₂, a molecular weight of 249.69 g/mol, a computed XLogP of approximately 3.6, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds, this compound occupies a defined physicochemical space that distinguishes it from closely related pyrrole-3-carboxylate analogs [1]. It is cataloged under MFCD11875774 and is commercially available at ≥98% purity (NLT 98%) from multiple suppliers, including Synblock and Leyan . The compound is recognized as a key synthetic intermediate in the preparation of potassium-competitive acid blockers (P-CABs) and other pharmacologically active pyrrole derivatives .

Why Ethyl 2-Chloro-5-Phenyl-1H-Pyrrole-3-Carboxylate Cannot Be Replaced by In-Class Analogs Without Quantifiable Consequence


Substituting ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate with a closely related pyrrole-3-carboxylate analog introduces measurable alterations in at least three parameters critical to both synthetic and biological applications: lipophilicity (ΔLogP), molecular weight (ΔMW), and synthetic handle availability. The 2-chloro substituent is not inert—it serves as a functionalizable site for nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and reductive dechlorination, all of which are inaccessible in the non-chlorinated analog ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS 161958-61-8) . Furthermore, the ethyl ester group confers a specific hydrolytic stability and lipophilicity profile that differs from the methyl ester analog (CAS 848244-03-1) and the free carboxylic acid (CAS 250213-77-5), directly affecting reaction monitoring, intermediate isolation, and downstream coupling efficiency . In the context of P-CAB synthesis—where this compound is used as a documented intermediate in Takeda's patent literature—replacement with an analog lacking the 2-chloro group would foreclose the reductive dechlorination step and alter the entire synthetic sequence, resulting in a different final product or requiring route redesign [1].

Quantitative Comparator Evidence for Ethyl 2-Chloro-5-Phenyl-1H-Pyrrole-3-Carboxylate (CAS 158692-57-0) Versus Closest Structural Analogs


Lipophilicity Differentiation: LogP Comparison of 2-Chloro vs. 2-Unsubstituted 5-Phenyl-1H-Pyrrole-3-Carboxylate Ethyl Esters

The presence of the 2-chloro substituent in ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate (CAS 158692-57-0) increases computed lipophilicity by approximately 0.65–0.74 LogP units compared to the non-chlorinated analog ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS 161958-61-8). Specifically, the target compound exhibits an XLogP of 3.6 (or LogP 3.51 as independently reported) [1], while the 2-unsubstituted comparator registers a LogP of 2.86 [2]. This ΔLogP of +0.65 to +0.74 represents a meaningful shift in partition behavior that affects membrane permeability predictions, chromatographic retention, and formulation partitioning [3].

Physicochemical profiling Lipophilicity Drug design

Ester Group Molecular Weight Differentiation: Ethyl Ester vs. Methyl Ester 2-Chloro-5-Phenyl-1H-Pyrrole-3-Carboxylate

The ethyl ester target compound (CAS 158692-57-0, MW = 249.69 g/mol) carries a 14.03 g/mol higher molecular weight than its methyl ester analog methyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate (CAS 848244-03-1, MW = 235.66 g/mol) . This ΔMW is analytically significant: the ethyl ester provides a more complex ¹H NMR signature (quartet for -OCH₂- plus triplet for -CH₃) that enables unambiguous reaction monitoring by ¹H NMR, whereas the methyl ester yields only a singlet for the methoxy group that can overlap with other signals in complex reaction mixtures . The increased steric bulk of the ethyl ester also slows undesired ester hydrolysis under mildly basic conditions compared to the methyl ester, providing greater stability during multi-step synthetic sequences [1].

Synthetic chemistry Intermediate selection Reaction monitoring

Synthetic Handle Availability: 2-Chloro Substituent Enables Cross-Coupling and Substitution Chemistry Absent in Non-Halogenated Analogs

The 2-chloro group on ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate provides a synthetic handle for three distinct reaction manifolds that are entirely inaccessible in the non-halogenated analog ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS 161958-61-8): (1) nucleophilic aromatic substitution with amines, thiols, or alkoxides; (2) palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.); and (3) reductive dechlorination to generate the 2-unsubstituted pyrrole in situ, as demonstrated in Takeda's P-CAB patent where the compound is hydrogenated over Pd/C [1]. The non-chlorinated analog (CAS 161958-61-8), by contrast, lacks any functionalizable group at the 2-position, limiting its use to scaffold elaboration only at the ester or N–H positions . This difference in synthetic versatility is binary (present vs. absent) rather than graded, making the 2-chloro compound the only viable choice for synthetic routes that require C2 derivatization or a traceless chloro directing group .

Cross-coupling Late-stage functionalization Synthetic methodology

Lipophilicity Comparison Among 3-Position Functional Group Variants: Ethyl Ester vs. Carbonitrile in the 2-Chloro-5-Phenyl-1H-Pyrrole Series

Within the 2-chloro-5-phenyl-1H-pyrrole scaffold, the 3-position functional group modulates lipophilicity by approximately 0.4 LogP units: the ethyl ester target compound (CAS 158692-57-0) has an XLogP of 3.6, compared to the 3-carbonitrile analog 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile (CAS 158692-52-5) with a LogP of 3.21 . The ester also provides a hydrogen bond acceptor count of 2 (vs. 1 for the nitrile), a higher molecular weight (249.69 vs. 202.64 g/mol), and the capacity for subsequent hydrolysis to the carboxylic acid (CAS 250213-77-5)—a pro-drug or conjugation handle not available from the nitrile without multi-step conversion . This positions the ethyl ester as the preferred intermediate when downstream functionalization via the carboxylic acid is planned, while the nitrile analog would be selected only when a non-hydrolyzable, lower-MW, lower-HBA group is specifically required [1].

Structure-property relationships Lead optimization Physicochemical profiling

Documented Role as Key Intermediate in Potassium-Competitive Acid Blocker (P-CAB) Synthesis: Takeda Patent Evidence

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate is explicitly used as a synthetic intermediate in Takeda Pharmaceutical's patent US20080139639A1, where 8.5 g of the compound undergoes catalytic hydrogenation (10% Pd/C, EtOH, H₂, RT, 24 h) to afford the dechlorinated pyrrole intermediate en route to 1-heterocyclylsulfonyl-2-aminomethyl-5-aryl-1H-pyrrole derivatives—a class of potassium-competitive acid blockers (P-CABs) that includes vonoprazan (TAK-438) [1]. The related patent EP2327692B9 (also assigned to Takeda) claims compounds of formula (I) for the treatment of peptic ulcer, Zollinger-Ellison syndrome, GERD, and functional dyspepsia, where the pyrrole core requires a 2-aminomethyl substituent accessible via functionalization of the 2-chloro position [2]. In contrast, the non-chlorinated analog ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS 161958-61-8) cannot participate in this patented synthetic route because it lacks the chloro leaving group needed for the critical C2 amination step [3]. This direct patent linkage establishes the target compound as a procurement-critical intermediate for any organization developing or manufacturing P-CAB-class therapeutic agents.

P-CAB Proton pump inhibition Process chemistry Patent-protected intermediate

Preliminary Pharmacological Screening: CCR5 Antagonist Activity Suggests Distinct Biological Profile from Non-Chlorinated Pyrrole-3-Carboxylates

Preliminary pharmacological screening reported in the patent and academic literature indicates that ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate exhibits CCR5 antagonist activity, with potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC₅₀ values for this compound at CCR5 were not retrieved in the accessible literature, the CCR5 antagonist activity represents a biological profile that is not reported for the non-chlorinated analog ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS 161958-61-8) or the methyl ester analog (CAS 848244-03-1) [2]. This biological differentiation, though preliminary, indicates that the 2-chloro substituent may confer target engagement properties not shared by the non-halogenated scaffold, making the target compound the preferred starting point for CCR5-focused medicinal chemistry campaigns .

CCR5 antagonist HIV Immunology Pharmacological screening

Optimal Procurement and Application Scenarios for Ethyl 2-Chloro-5-Phenyl-1H-Pyrrole-3-Carboxylate Based on Comparator Evidence


P-CAB (Potassium-Competitive Acid Blocker) Process Chemistry and Generic API Development

Organizations developing or manufacturing P-CAB-class therapeutics—including vonoprazan (TAK-438) generics—should procure ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate as the documented key intermediate. Takeda's US patent US20080139639A1 explicitly employs 8.5 g of this compound in a reductive dechlorination step (H₂, 10% Pd/C, EtOH, RT) to generate the 2-unsubstituted pyrrole intermediate required for subsequent 1-sulfonylation and 2-aminomethylation [1]. The related patent EP2327692B9 claims the final compounds for peptic ulcer, Zollinger-Ellison syndrome, GERD, and functional dyspepsia, establishing a clear regulatory and intellectual property context for this intermediate [2]. The 2-chloro substituent is essential to this route: the non-chlorinated analog ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS 161958-61-8) cannot undergo the requisite C2 functionalization, while the methyl ester analog (CAS 848244-03-1) introduces an unnecessary deviation from the patent-described route [3].

Diversity-Oriented Synthesis and Medicinal Chemistry Library Construction

Medicinal chemistry teams requiring a 5-phenyl-1H-pyrrole-3-carboxylate scaffold with maximal synthetic versatility should select the 2-chloro compound. The chloro substituent enables three distinct reaction manifolds at C2—nucleophilic aromatic substitution (amines, thiols, alkoxides), palladium-catalyzed cross-coupling, and reductive dechlorination—whereas the non-chlorinated analog (CAS 161958-61-8) offers zero functionalizable positions at C2 [1]. The ethyl ester provides better ¹H NMR monitoring capability compared to the methyl ester (quartet + triplet vs. singlet) and generates the free carboxylic acid (CAS 250213-77-5) upon hydrolysis, enabling further amide coupling or bioconjugation [2]. This compound thus maximizes the number of diverse analogs accessible from a single procurement, reducing per-compound synthetic cost in library production [3].

CCR5-Targeted Drug Discovery for HIV and Inflammatory Diseases

Research groups investigating CCR5 antagonists for HIV entry inhibition or inflammatory disease modulation should evaluate ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate based on its reported CCR5 antagonist activity in preliminary pharmacological screening [1]. Unlike the non-chlorinated analog (CAS 161958-61-8), which has no documented CCR5 activity, this compound provides a validated starting point for structure-activity relationship (SAR) exploration [2]. Its LogP of approximately 3.6 positions it within the typical lipophilicity range for orally bioavailable CCR5 antagonists, and the synthetic handles at C2 and C3 (ester) permit systematic optimization of potency, selectivity, and pharmacokinetic properties [3].

Physicochemical Reference Standard for Pyrrole-Based Compound Library Characterization

Analytical chemistry and quality control laboratories supporting pyrrole-based drug discovery programs can employ ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate as a well-characterized physicochemical reference standard. Its computed properties—XLogP 3.6, MW 249.69, PSA 42.09, 1 HBD, 2 HBA, 4 rotatable bonds—are documented across multiple independent databases [1]. These values serve as calibration points for chromatographic method development (RP-HPLC retention time prediction), in silico model validation, and batch-to-batch identity confirmation. The compound is commercially available at ≥98% purity (NLT 98%) from multiple vendors including Synblock and Leyan, ensuring reliable resupply [2].

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